molecular formula C10H12N2S B14301209 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine CAS No. 114498-56-5

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B14301209
CAS No.: 114498-56-5
M. Wt: 192.28 g/mol
InChI Key: JVQXNSAZDKERHG-UHFFFAOYSA-N
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Description

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase by binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to downstream effects on cellular signaling pathways, affecting processes such as cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the tert-butyl group, which can influence its solubility, stability, and interactions with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs .

Properties

CAS No.

114498-56-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-tert-butyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3

InChI Key

JVQXNSAZDKERHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=NC=C2

Origin of Product

United States

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